[5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazol-3-yl]-(4-methoxyphenyl)methanone
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a methoxy group, and multiple aromatic rings (phenyl groups) with halogen substitutions (bromine and chlorine). These functional groups and the overall structure of the molecule suggest that it could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group or building the pyrazole ring system. Unfortunately, without specific information or references, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, is quite complex. It includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and several phenyl rings, which are six-membered carbon rings typical in many organic compounds. The bromine, chlorine, and methoxy (OCH3) groups attached to these rings are likely to significantly influence the compound’s chemical behavior .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and reagents present. The bromine and chlorine atoms might make the compound susceptible to nucleophilic aromatic substitution reactions. The pyrazole ring could potentially participate in various reactions typical for aromatic heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a pyrazole ring, aromatic rings, and halogen atoms is likely to make the compound relatively stable. The compound is likely to be solid at room temperature .Scientific Research Applications
Synthesis and Biological Activity
Antibacterial Properties : Novel compounds, including ones with structural similarities to the chemical , have been found to possess significant antibacterial activity against human pathogens like Escherichia coli and Klebsiella pneumoniae. Such compounds with 4-methylphenyl, 4-methoxyphenyl, 4-fluorophenyl, 4-bromophenyl, and 3-nitrophenyl moieties demonstrated notable inhibition of bacterial growth, highlighting their potential for further development in antibacterial treatments (Nagaraj, Srinivas, & Rao, 2018).
Herbicidal and Insecticidal Activities : Certain novel N-phenylpyrazolyl aryl methanone derivatives containing arylthio/sulfinyl/sulfonyl groups, related to the compound , have exhibited favorable herbicidal and insecticidal activities. These findings suggest their potential application in agricultural pest control (Wang et al., 2015).
Antifungal Activity : Related compounds, such as (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanones, have shown promising antifungal activity. Molecules with 4-chlorophenyl, 4-tert-butylphenyl, 4-fluorophenyl, and 3-methoxyphenyl have been highlighted for their effectiveness in antifungal applications (Lv et al., 2013).
Structural and Molecular Studies
- Crystal Structure Analysis : There has been a focus on the synthesis and crystal structure analysis of compounds with structural features similar to [5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazol-3-yl]-(4-methoxyphenyl)methanone. Such studies provide insights into the molecular arrangements and potential interactions of these compounds, which can be crucial for understanding their biological activities and applications (Lakshminarayana et al., 2018).
Future Directions
properties
IUPAC Name |
[5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazol-3-yl]-(4-methoxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrCl2N2O2/c1-14-22(24(30)16-5-10-19(31-2)11-6-16)28-29(21-12-9-18(26)13-20(21)27)23(14)15-3-7-17(25)8-4-15/h3-13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDJJNLJDWKCNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C(=O)C2=CC=C(C=C2)OC)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrCl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazol-3-yl]-(4-methoxyphenyl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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